
2,5-Dibutoxyterephthalohydrazide
Overview
Description
2,5-Dibutoxyterephthalohydrazide is a chemical compound with the molecular formula C16H26N4O4 and a molecular weight of 338.40 g/mol . It is a dibutoxybenzene building block bearing two para-substituted hydrazide groups. This compound is primarily used in the synthesis of covalent organic frameworks (COFs) and has applications in pollution capture and biobutanol separation .
Preparation Methods
2,5-Dibutoxyterephthalohydrazide can be synthesized through the reaction of 2,5-dibutoxyterephthalic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide . The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2,5-Dibutoxyterephthalohydrazide undergoes various chemical reactions, including:
Condensation Reactions: The hydrazide functional groups readily react with aldehyde derivatives to form hydrazone-linkage COFs.
Oxidation and Reduction:
Substitution Reactions: The dibutoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include aldehydes for condensation reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically hydrazone-linkage COFs and other substituted derivatives .
Scientific Research Applications
2,5-Dibutoxyterephthalohydrazide has several scientific research applications:
Covalent Organic Frameworks (COFs): It is used as a building block for the synthesis of COFs, which are porous materials with applications in gas storage, catalysis, and separation processes.
Pollution Capture: COFs prepared from this compound are developed for selective uranium extraction from seawater and capturing iodine pollutants from air and aqueous solutions.
Biobutanol Separation: COF-based membranes incorporating this compound exhibit high selectivity for biobutanol production.
Mechanism of Action
The mechanism of action of 2,5-Dibutoxyterephthalohydrazide in COFs involves the formation of hydrazone linkages through condensation reactions with aldehyde derivatives. The alkoxy groups enhance the binding of uranium ions at the hydrazone sites through hydrogen bonding, facilitating selective extraction . In pollution capture, the COFs’ pore environment is engineered to optimize the capture of iodine pollutants .
Comparison with Similar Compounds
2,5-Dibutoxyterephthalohydrazide can be compared with other similar compounds such as:
2,5-Dimethoxyterephthalohydrazide: Similar structure but with methoxy groups instead of butoxy groups.
2,5-Diethoxyterephthalohydrazide: Similar structure but with ethoxy groups instead of butoxy groups.
2,5-Dipropoxyterephthalohydrazide: Similar structure but with propoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific alkoxy groups, which enhance binding interactions and improve the performance of COFs in selective extraction and pollution capture applications .
Properties
IUPAC Name |
2,5-dibutoxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-3-5-7-23-13-9-12(16(22)20-18)14(24-8-6-4-2)10-11(13)15(21)19-17/h9-10H,3-8,17-18H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAHUXXAKNMYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)NN)OCCCC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


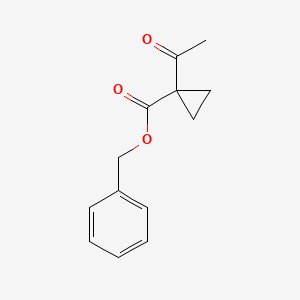
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
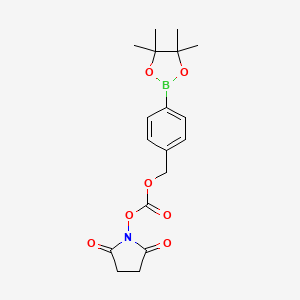


![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)

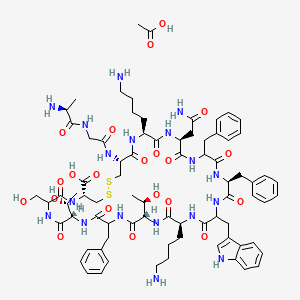
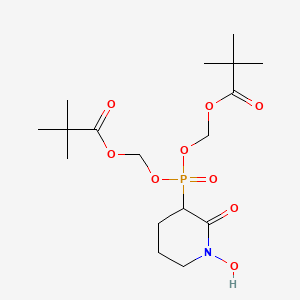
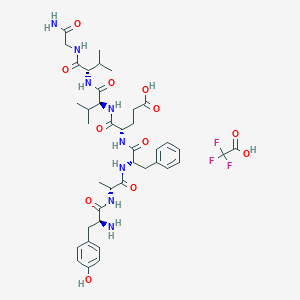

![N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)


